molecular formula C10H6ClNO3 B1666356 7-Chlorokynurenic acid CAS No. 18000-24-3

7-Chlorokynurenic acid

Cat. No. B1666356
CAS RN: 18000-24-3
M. Wt: 223.61 g/mol
InChI Key: UAWVRVFHMOSAPU-UHFFFAOYSA-N
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Description

7-Chlorokynurenic acid (7-CKA) is a potent and selective competitive antagonist of the glycine site of the NMDA receptor . It produces ketamine-like rapid antidepressant effects in animal models of depression .


Molecular Structure Analysis

The molecular formula of 7-Chlorokynurenic acid is C10H6ClNO3 . It has a molecular weight of 223.61 . The structure includes a quinoline backbone substituted by a hydroxy group at position 4 and a chlorine atom at position 7 .


Physical And Chemical Properties Analysis

7-Chlorokynurenic acid is a solid, white to off-white compound . It has a density of 1.6±0.1 g/cm3, a boiling point of 461.5±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .

Scientific Research Applications

NMDA Receptor Antagonism

7-CKA acts as a potent and selective competitive antagonist at the glycine site of the NMDA receptor . This property is utilized in research to study the role of NMDA receptors in various neurological processes and diseases, such as epilepsy, neurodegenerative disorders, and cognitive functions.

Antidepressant-Like Effects

Studies have shown that 7-CKA produces ketamine-like rapid antidepressant effects in animal models of depression . This application is significant for developing new antidepressant therapies, especially for treatment-resistant depression.

Glutamate Transport Inhibition

7-CKA is a competitive inhibitor of L-glutamate transport into synaptic vesicles . This action is leveraged in research to understand glutamatergic signaling and its implications in excitotoxicity and synaptic plasticity.

Prodrug Development

Due to its inability to cross the blood-brain barrier, 7-CKA itself is unsuitable for clinical use. However, it has led to the development of a prodrug, 4-chlorokynurenine (AV-101) , which is being studied in clinical trials as a potential treatment for major depressive disorder and anti-nociception .

Memory and Learning

Research involving intra-dorsal hippocampal administration of 7-CKA has been used to study its effects on working memory and learning processes. It has been observed to increase errors in memory tests, which can be blocked by co-agonists .

Vesicular Glutamate Reuptake Inhibition

7-CKA also acts as a potent inhibitor of the reuptake of glutamate into synaptic vesicles, an action mediated via competitive blockade of vesicular glutamate transporters . This application is crucial for studying the regulation of glutamate levels in the synapse and its effects on neuronal communication.

Safety And Hazards

When handling 7-Chlorokynurenic acid, it is recommended to wear personal protective equipment and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . It is also advised to avoid dust formation .

Future Directions

7-Chlorokynurenic acid has been reported as a potential rapid antidepressant . Future research may focus on its role in regulating hippocampal microRNA expressions involved in TrkB-ERK/Akt signaling pathways .

properties

IUPAC Name

7-chloro-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO3/c11-5-1-2-6-7(3-5)12-8(10(14)15)4-9(6)13/h1-4H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWVRVFHMOSAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042568
Record name 7-Chlorokynurenic acid
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Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chlorokynurenic acid

CAS RN

18000-24-3
Record name 7-Chlorokynurenic acid
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Record name 7-Chlorokynurenic acid
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Record name 18000-24-3
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Record name 7-Chlorokynurenic acid
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Record name 7-chloro-4-hydroxyquinoline-2-carboxylic acid
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Record name 7-CHLOROKYNURENIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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